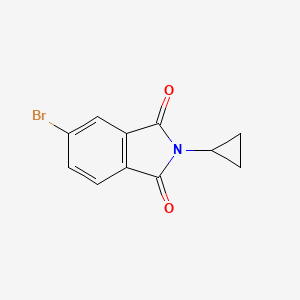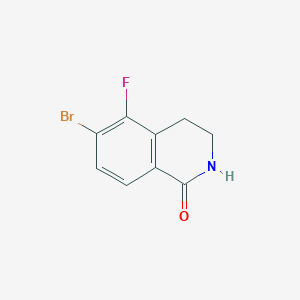
6-Bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-Bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one” is an intermediate used in the synthesis of benzolactams as dopamine D3 receptor ligands . It is also used in the synthesis of new, selective 3-aminopyrazole based MK2-inhibitors .
Synthesis Analysis
This compound is used as an intermediate in the synthesis of benzolactams, which are dopamine D3 receptor ligands . It is also used in the synthesis of new, selective 3-aminopyrazole based MK2-inhibitors .Molecular Structure Analysis
The molecular formula of “this compound” is C9H7BrFNO. Its molecular weight is 244.063.Chemical Reactions Analysis
The compound is used in the synthesis of benzolactams as dopamine D3 receptor ligands . It is also used in the synthesis of new, selective 3-aminopyrazole based MK2-inhibitors .Physical And Chemical Properties Analysis
The compound has a molecular weight of 244.063. It has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It is an inhibitor of CYP1A2 but not an inhibitor of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Po/w (iLOGP) is 1.9 .Applications De Recherche Scientifique
Telescoping Process in Drug Discovery
Nishimura and Saitoh (2016) demonstrated the use of "6-Bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one" in the telescoping process to synthesize a key intermediate in drug discoveries. This process improved the original synthetic route, increasing the total yield by 18% and maintaining the purity of the compound, thus facilitating quicker supply to medicinal laboratories (Nishimura & Saitoh, 2016).
Magnetic Properties in Molecular Solids
Chun-Lin Ni et al. (2005) explored the synthesis, crystal structures, and magnetic properties of ion-pair complexes involving "this compound" derivatives. These studies contribute to the understanding of magnetic interactions in molecular solids, offering insights into their potential applications in magnetic materials (Chun-Lin Ni et al., 2005).
Fluorophores for Optical Applications
Kopchuk et al. (2019) synthesized new "push-pull" fluorophores based on the heterocyclization reaction involving "this compound." These fluorophores exhibit significant optical properties and non-linear optic behavior, highlighting their potential in optical applications and materials science (Kopchuk et al., 2019).
PET Imaging of Neurofibrillary Tangles
Collier et al. (2017) reported the synthesis and application of Fluorine-18-labelled derivatives of "this compound" for positron emission tomography (PET) imaging of neurofibrillary tangles in Alzheimer's disease. This research underscores the compound's relevance in developing diagnostic tools for neurodegenerative diseases (Collier et al., 2017).
Antibacterial and Antitumor Agents
Hayashi et al. (2002) explored the antibacterial activity and toxicity of derivatives related to "this compound," leading to the discovery of garenoxacin. This research illustrates the compound's utility in developing new antibacterial agents with potential applications in treating resistant bacterial infections (Hayashi et al., 2002).
Mécanisme D'action
Target of Action
It is known to be used as an intermediate in the synthesis of benzolactams as dopamine d3 receptor ligands .
Biochemical Pathways
The compound is used in the synthesis of new, selective 3-aminopyrazole based MK2-inhibitors . These inhibitors are known to inhibit intracellular phosphorylation of hsp27 as well as LPS-induced TNFα release in cells .
Result of Action
It is known to inhibit intracellular phosphorylation of hsp27 as well as lps-induced tnfα release in cells .
Safety and Hazards
Orientations Futures
The compound has potential applications in the synthesis of benzolactams as dopamine D3 receptor ligands and in the synthesis of new, selective 3-aminopyrazole based MK2-inhibitors . These inhibitors have been proven to inhibit intracellular phosphorylation of hsp27 as well as LPS-induced TNFα release in cells , suggesting potential applications in the treatment of diseases related to these biological processes.
Analyse Biochimique
Biochemical Properties
6-Bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one is involved in the synthesis of benzolactams as dopamine D3 receptor ligands . It interacts with enzymes and proteins involved in these biochemical reactions .
Cellular Effects
This compound has been shown to inhibit intracellular phosphorylation of hsp27 as well as LPS-induced TNFα release in cells . This suggests that this compound can influence cell function and impact cellular signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
6-bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFNO/c10-7-2-1-6-5(8(7)11)3-4-12-9(6)13/h1-2H,3-4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQULGSZBJQBKNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C(=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

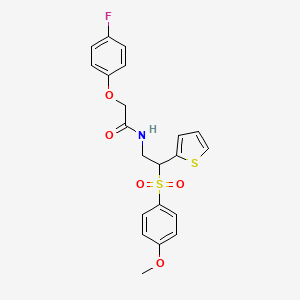

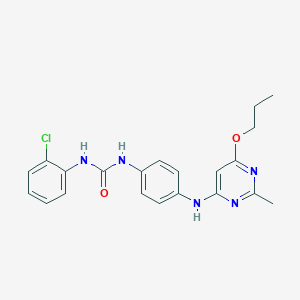
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2744544.png)
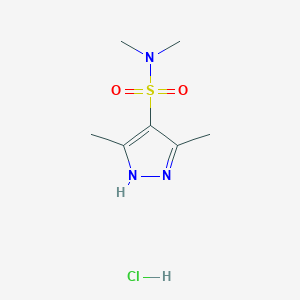

![N-(1-cyanocyclopentyl)-2-[(9H-fluoren-2-yl)amino]acetamide](/img/structure/B2744548.png)
![2-[(Aminocarbamothioyl)amino]acetamide](/img/structure/B2744550.png)
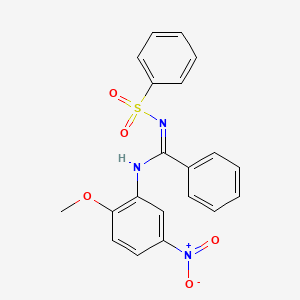

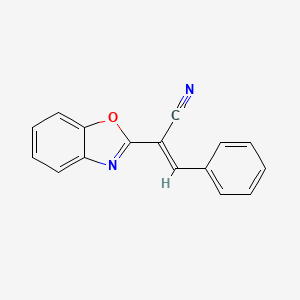
![(E)-N-(2-bromo-4-nitrophenyl)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide](/img/structure/B2744556.png)
![N-[1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2744557.png)
